Product packaging for N,N-dimethyl-3-(methylamino)propanamide(Cat. No.:CAS No. 17268-50-7)

N,N-dimethyl-3-(methylamino)propanamide

Cat. No.: B170145
CAS No.: 17268-50-7
M. Wt: 130.19 g/mol
InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N
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Description

Contextualization of Amide and Amine Functionalities in Contemporary Chemical Systems

Amide and amine functionalities are cornerstones of modern chemistry, each imparting distinct properties to the molecules they constitute. Amine groups, characterized by a nitrogen atom with a lone pair of electrons, are typically basic and nucleophilic. This reactivity makes them crucial components in a vast array of organic reactions and essential to the structure and function of many biologically active molecules, including amino acids and neurotransmitters.

Conversely, the amide group, where a nitrogen atom is bonded to a carbonyl group, exhibits significantly different chemical behavior. The delocalization of the nitrogen's lone pair of electrons into the carbonyl system reduces its basicity and nucleophilicity, rendering the amide bond remarkably stable. This stability is a key feature in the structure of peptides and proteins and is leveraged in the design of robust synthetic polymers. The presence of both these functionalities within N,N-dimethyl-3-(methylamino)propanamide creates a molecule with a dual character, capable of participating in a diverse set of chemical interactions.

Significance in Advanced Organic Synthesis and Catalysis Research

The distinct structural features of this compound make it a valuable tool in the hands of synthetic chemists. It serves as a versatile building block and has shown promise in various catalytic applications.

While direct catalytic applications of this compound are an emerging area of research, its structural motifs are prevalent in established catalytic systems. The diamine structure is a common feature in organocatalysts, which are metal-free small organic molecules that can accelerate chemical reactions. For instance, related diamines have been shown to be effective catalysts in various carbon-carbon bond-forming reactions. Furthermore, the amine functionality can act as a ligand, coordinating to transition metals to form catalysts for a variety of transformations, including cross-coupling reactions and polymerizations. The combination of a soft amine donor and a hard amide carbonyl oxygen atom presents interesting possibilities for its use as a hemilabile ligand in catalysis, where one part of the ligand can reversibly bind to a metal center, influencing the catalytic cycle.

Interdisciplinary Relevance in Modern Scientific Investigations

The utility of this compound extends beyond the traditional confines of organic synthesis and catalysis, finding applications in several interdisciplinary fields.

In the realm of materials science , the structural backbone of this compound is relevant to the development of functional polymers. For example, related acrylamide (B121943) derivatives are used in the synthesis of "smart" polymers that respond to external stimuli such as pH or temperature. These materials have potential applications in drug delivery, tissue engineering, and sensor technology.

In biochemical research , this compound and similar compounds are employed in assays to study enzyme kinetics and metabolic pathways. They can act as substrates or modulators of enzymatic activity, providing insights into biological processes. The ability of the amide and amine groups to participate in hydrogen bonding and other non-covalent interactions is crucial for their interaction with biological macromolecules.

The table below summarizes some of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 17268-50-7 shachemlin.combldpharm.com
Molecular Formula C6H14N2O shachemlin.com
Molecular Weight 130.19 g/mol shachemlin.com
IUPAC Name This compound shachemlin.com
SMILES CNCCC(=O)N(C)C shachemlin.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B170145 N,N-dimethyl-3-(methylamino)propanamide CAS No. 17268-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPLHKHBMJCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601455
Record name N,N,N~3~-Trimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17268-50-7
Record name N,N,N~3~-Trimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Complex Chemical Transformations

Established Synthetic Routes and Optimized Reaction Conditions

The preparation of N,N-dimethyl-3-(methylamino)propanamide can be approached through multi-step chemical syntheses that require careful control of reaction parameters.

A common pathway to this compound begins with the synthesis of an intermediate, 3-(dimethylamino)propionitrile, from the reaction of dimethylamine (B145610) and acrylonitrile (B1666552). This intermediate subsequently undergoes catalytic hydrogenation.

The initial step involves the Michael addition of dimethylamine to acrylonitrile to form 3-(dimethylamino)propionitrile. This reaction is typically carried out in a continuous process using a fixed-bed reactor. The subsequent hydrogenation of the nitrile group is a critical step that leads to the formation of the amine.

The catalytic hydrogenation of 3-(dimethylamino)propionitrile is a key transformation in this synthetic sequence. Palladium on carbon (Pd/C) is a frequently utilized catalyst for this purpose. The choice of catalyst is pivotal as it influences the reaction's selectivity and efficiency. Studies have shown that the hydrogenation of nitriles over palladium catalysts can lead to the formation of various amine products. researchgate.netresearchgate.net The reaction proceeds through the formation of an imine intermediate, which is then further reduced to the corresponding amine.

The nature of the metallic catalyst has a significant impact on the kinetics and selectivity of the hydrogenation process. Differences in the chemisorption strengths of the reactants and intermediates on the catalyst surface are a primary reason for variations in the reaction outcomes observed with different metals. researchgate.net While palladium is effective, other catalytic systems, such as those based on rhodium or Raney nickel, have also been employed in nitrile hydrogenations, sometimes in the presence of co-catalysts like alkaline alcohol solutions to enhance yield. google.com

Optimizing process parameters is essential to maximize the yield of the desired amine and minimize the formation of byproducts. Key parameters that are often adjusted include temperature, pressure, solvent, and the presence of additives.

For the hydrogenation of nitriles, mild reaction conditions are often preferred to enhance selectivity. For instance, the hydrogenation of a related compound, 3-phenylpropionitrile, over a palladium on carbon catalyst was investigated under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system (dichloromethane/water) with acidic additives. nih.gov The presence of ammonia (B1221849) or other amines in the reaction mixture can also influence the selectivity of the hydrogenation of 3-(dimethylamino)propionitrile. researchgate.netresearchgate.net

The table below summarizes typical reaction conditions for the synthesis of the precursor, 3-(dimethylamino)propionitrile, and its subsequent hydrogenation, based on analogous nitrile hydrogenations.

ParameterSynthesis of 3-(dimethylamino)propionitrileCatalytic Hydrogenation
Reactants Dimethylamine, Acrylonitrile3-(dimethylamino)propionitrile, Hydrogen
Catalyst -Palladium on Carbon, Raney-Ni
Co-catalyst/Additive -Alkaline alcohol solution, Ammonia
Temperature 10–120 °C90 °C (for Raney-Ni)
Pressure -3–10 MPa
Solvent -Dichloromethane/water, Alcohol
Yield >99% (selectivity for nitrile)Up to 98% (for diamine product) google.com

Note: The data for catalytic hydrogenation is based on the synthesis of N,N-dimethyl-1,3-propanediamine from dimethylaminopropionitrile, a closely related process.

It is important to note that the hydrogenation of 3-(dimethylamino)propionitrile over palladium catalysts can lead to the formation of not only the primary amine but also secondary and tertiary amine byproducts such as N,N,N',N'-tetramethylpropane-1,3-diamine. researchgate.netresearchgate.net Therefore, precise control over the reaction conditions is critical to steer the reaction towards the desired product.

Another potential synthetic approach involves the direct amidation of an acrylate (B77674) ester with a diamine. Specifically, the reaction between methyl acrylate and N,N-dimethyl-1,3-propanediamine is a method explored for the synthesis of related amide compounds.

However, it is crucial to highlight that the literature primarily describes this reaction for the synthesis of N-(3-dimethylaminopropyl) acrylamide (B121943) (DMAPPA), a different chemical entity from this compound. google.com The process involves heating the reactants in the presence of a catalyst and an inhibitor to prevent polymerization. google.com

The general mechanism for the amidation of an ester with an amine is a nucleophilic acyl substitution. In this proposed pathway, the primary amine of N,N-dimethyl-1,3-propanediamine would act as a nucleophile, attacking the carbonyl carbon of methyl acrylate. This would be followed by the elimination of methanol (B129727) to form the amide bond.

The reaction is typically catalyzed to proceed at a reasonable rate. The generation of methanol as a byproduct can help to keep the reaction temperature mild, which in turn can reduce the occurrence of side reactions. google.com

A variety of catalysts can be employed for amidation reactions. While the patent for the synthesis of DMAPPA from methyl acrylate and N,N-dimethyl-1,3-propanediamine does not specify the exact nature of the "novel catalyst," it mentions that it leads to a high reaction speed and yield. google.com

In a broader context of amidation and related reactions, various catalytic systems have been investigated. These include organocatalysts like triazabicyclodecene (TBD) for the amidation of poly(methyl acrylate). researchgate.net While not directly applied to this specific synthesis, research into catalysis by transition metal complexes and alkaline earth metal compounds is extensive. lbl.govnih.govresearchgate.netrsc.orgrsc.org Transition metal hydroxides and complexes are known to be active catalysts in various organic transformations, including oxidation and polymerization reactions. lbl.govrsc.org Alkaline earth metal amides have also been shown to be effective catalysts in hydrogenation reactions, sometimes in combination with alkali metal hydrides. researchgate.netrsc.org

For the specific catalytic amidation of methyl acrylate with N,N-dimethyl-1,3-propanediamine to yield this compound, detailed studies on catalyst performance with alkaline earth metal hydroxides or transition metal complexes are not prominently available in the reviewed literature. The primary documented product of this specific reactant pair is DMAPPA. google.com

The following table outlines the reported conditions for the synthesis of DMAPPA, which shares the same reactants as the hypothetical synthesis of this compound via this route.

ParameterCatalytic Amidation for DMAPPA Synthesis
Reactants Methyl Acrylate, N,N-dimethyl-1,3-propanediamine
Catalyst Unspecified "novel catalyst"
Inhibitor Butyl Hydroquinone, MEHQ, etc.
Temperature 140–190 °C (reaction), 120–160 °C (separation)
Pressure 10–25 mmHg (for separation)
Molar Ratio (Acrylate:Diamine) 1 : 2–3.5
Reaction Time 8–14 hours
Purity of Product ≥ 98%

Source: google.com

Catalytic Amidation of Methyl Acrylate with N,N-Dimethyl-1,3-Propanediamine

Stoichiometric Ratios and Their Impact on Conversion and Side Reactions

The stoichiometry of reactants is a critical factor influencing the efficiency and outcome of the synthesis of this compound and related compounds. For instance, in the synthesis of N,N-dimethyl-1,3-propanediamine from dimethylamine and acrylonitrile, a precursor step to related structures, the molar ratio of these reactants is a key parameter. google.com A molar ratio of dimethylamine to acrylonitrile ranging from 10:1 to 1:1 has been explored. google.com Optimal ratios are crucial to drive the reaction towards completion, thereby maximizing the conversion of the limiting reactant.

Table 1: Stoichiometric Ratios and Their Effects

ReactantsMolar Ratio (Reactant 1:Reactant 2)Conversion RateSelectivityReference
Dimethylamine : Acrylonitrile10:1 to 1:1>99%>99% google.com
Dimethylamine : Acrylonitrile1.00:1.00>99.5%>99.5% cetjournal.it
Dimethylamine : Propionyl Chloride2:1 to 3:1100%Not specified google.com
Considerations for Industrial-Scale Production: Solvent Elimination and Continuous Reactors

For the industrial-scale production of this compound and similar compounds, efficiency, cost-effectiveness, and environmental impact are major considerations. A significant advancement in this area is the move towards solvent-free processes and the use of continuous reactors.

In the continuous production of N,N-dimethyl propionamide, propionic acid and dimethylamine are introduced directly into a rectifying tower. google.com This process ingeniously combines reaction and distillation in a single unit, eliminating the need for a separate solvent. Water, a byproduct of the reaction, is extracted at a different level of the tower than the final product. Unreacted dimethylamine is recycled back into the reactor, ensuring maximum utilization of raw materials and minimizing waste. google.com This approach not only simplifies the process flow but also avoids the costs and environmental issues associated with solvent purchase, recovery, and disposal.

Continuous reactors, such as fixed-bed reactors, are favored for large-scale production due to their ability to provide stable and consistent operating conditions. google.comcetjournal.it For example, the synthesis of dimethylaminopropionitrile, a precursor, can be carried out continuously in a fixed-bed reactor, achieving high conversion and selectivity. google.com The subsequent hydrogenation to N,N-dimethyl-1,3-propanediamine can also be performed in a continuous fixed-bed reactor, leading to a high yield of the final product. google.comcetjournal.it This continuous methodology offers advantages over batch processes, including improved heat and mass transfer, better process control, and enhanced safety. google.com

Comprehensive Analysis of Chemical Reactions and Reactivity Profiles

This compound exhibits a range of chemical reactivities, primarily centered around its functional groups: the tertiary amine and the amide.

Oxidation Pathways Leading to Corresponding Amides or Carboxylic Acids

This compound can undergo oxidation to yield corresponding amides or carboxylic acids. The specific product formed depends on the oxidizing agent used and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are capable of cleaving the molecule, potentially leading to the formation of carboxylic acids. Milder oxidation might affect the methylamino group, potentially leading to the formation of an N-oxide or other oxidized species. A study on the oxidation of similar compounds, N-methyldiethanolamine and N,N-dimethyl ethanolamine, demonstrated that the reaction rate is influenced by the concentration of the oxidant and the substrate. chemijournal.com

Reduction Reactions Yielding Primary or Secondary Amines

The amide group in this compound can be reduced to an amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reduction of the amide functional group would convert the N,N-dimethylpropanamide moiety into a 1,3-diaminopropane (B46017) derivative. Specifically, the reduction of this compound would be expected to yield N1,N1-dimethyl-N3-methylpropane-1,3-diamine. This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of amides to amines. nih.gov

Nucleophilic Substitution Reactions Involving the Amide Group

The amide group of this compound can participate in nucleophilic substitution reactions. While amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like acyl chlorides or esters, under certain conditions, the amide bond can be cleaved. This could involve hydrolysis under acidic or basic conditions to yield N,N-dimethylamine and 3-(methylamino)propanoic acid. Other nucleophiles could potentially displace the dimethylamino group, although this is a less common reaction pathway.

Detailed Mechanistic Studies of Amidation Processes

The formation of this compound itself is a result of an amidation process. The mechanism of amidation can vary depending on the specific reactants. A common laboratory and industrial synthesis involves the reaction of a carboxylic acid or its derivative with an amine. For example, the synthesis of N,N-dimethylpropionamide can be achieved by reacting propionyl chloride with dimethylamine. google.com In this case, the reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the propionyl chloride is attacked by the nucleophilic dimethylamine. This is followed by the elimination of a chloride ion to form the stable amide product. The use of an excess of dimethylamine or a non-nucleophilic base is necessary to neutralize the hydrochloric acid that is formed as a byproduct. google.com

In another approach, the direct amidation of a carboxylic acid, such as propionic acid with dimethylamine, can be performed at elevated temperatures. google.com This reaction typically requires a catalyst or reactive distillation to remove the water byproduct and drive the equilibrium towards the product side. The mechanism involves the initial formation of an ammonium-carboxylate salt, which upon heating, dehydrates to form the amide.

Formation and Reactivity of O-Acylurea Intermediates

In amide bond formation reactions mediated by carbodiimides, such as those that could be employed in the synthesis of this compound derivatives, the formation of an O-acylisourea intermediate is a critical step. This highly reactive species is generated from the reaction of a carboxylic acid with the carbodiimide (B86325). unimi.itias.ac.in The O-acylisourea intermediate can then react with an amine to form the desired amide.

Role of Acid Anhydride (B1165640) Formation in Reaction Efficiency

The efficiency of acylation reactions, including those that could be used to synthesize derivatives of this compound, is significantly impacted by the formation of acid anhydrides. Traditional methods using anhydrides for nucleophilic acylation often suffer from low efficiency, with a theoretical maximum yield of 50% due to the formation of a carboxylic acid byproduct for every mole of the desired product. organic-chemistry.org

To overcome this limitation, methods have been developed to activate carboxylic anhydrides electrophilically. organic-chemistry.org One such approach involves the use of methanesulfonyl chloride (MsCl) and a base like triethylamine (B128534) (Et3N) at low temperatures. organic-chemistry.org This in-situ activation is proposed to form a mixed anhydride intermediate, which is more reactive towards nucleophiles. This strategy significantly enhances the reaction yield by minimizing the formation of the carboxylic acid byproduct. organic-chemistry.org The reaction of amines with acid anhydrides proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. libretexts.orglibretexts.org This is followed by the departure of a carboxylate leaving group, which then acts as a base to deprotonate the newly formed ammonium (B1175870) ion, yielding the final amide and a carboxylic acid. libretexts.org

Advanced Derivatization Strategies and Analogue Synthesis

Building upon the core structure of this compound, a variety of advanced derivatization strategies enable the synthesis of a wide range of analogues with tailored properties. These methods include N-alkylation, the stepwise synthesis of oligomers, the creation of novel monomers for polymerization, and the development of chiral analogues through stereoselective approaches.

Preparation of N-Alkyl-3-(alkylamino)-propanamide Derivatives

The synthesis of N-alkyl-3-(alkylamino)-propanamide derivatives can be achieved through various established methods. One common approach involves the reaction of a primary or secondary amine with an appropriate acyl chloride, such as 3-chloropropionyl chloride. researchgate.net The resulting N-vanillylpropionamide, for instance, can then undergo nucleophilic substitution with various amines (e.g., dimethylamine, diethylamine, isopropylamine) to yield the corresponding N-alkylamino-N-vanillylpropionamides. researchgate.net Another versatile method for preparing N-alkyl amides is through reductive amination on a solid support, which allows for the efficient generation of diverse N-substituted amide derivatives. google.com Palladium-catalyzed C-H activation and cyclization reactions also provide a pathway to N-alkyl substituted isoquinolones from N-alkyl benzamides and alkynes. researchgate.net

Synthesis of Methylated Oligopropylamines via Stepwise Repetition

While direct literature on the stepwise synthesis of methylated oligopropylamines from this compound is not available, the principles of oligomer synthesis can be applied. Stepwise repetition would likely involve a sequential process of amine protection, chain extension, and deprotection. This could be conceptualized by first protecting the secondary amine of a suitable propanamine derivative. The next step would involve coupling this protected monomer with another propanamine unit, potentially activated as an acyl chloride or using standard peptide coupling reagents. Deprotection of the terminal amine would then allow for the next iterative coupling step, leading to the controlled growth of the methylated oligopropylamine chain.

Formation of Novel Acrylic Monomers from Oligopropylamines

Novel acrylic monomers with enhanced reactivity and desirable polymer properties can be synthesized from amine-containing precursors. uiowa.edu While the direct conversion of oligopropylamines derived from this compound into acrylic monomers is a specialized area, the general principle involves introducing an acryloyl group. This could potentially be achieved by reacting the terminal amine of an oligopropylamine with acryloyl chloride or acrylic anhydride. The resulting monomers, possessing secondary functional groups like amides within their structure, have been shown to exhibit high polymerization rates and resistance to oxygen inhibition. uiowa.edu Biocatalytic methods are also emerging for the synthesis of acrylic monomers, such as acrylamide and N-alkylacrylamides, from precursors like acrylamide and various amines. nih.gov

Chiral Analogues and Stereoselective Synthetic Approaches

The synthesis of chiral analogues of this compound would necessitate stereoselective synthetic methods. While specific examples for this exact molecule are not prevalent, general strategies for synthesizing chiral amines and amides are well-established. One approach could involve the use of a chiral starting material, such as a chiral amino acid, which is then elaborated through a series of reactions to introduce the desired N,N-dimethyl and methylamino functionalities while retaining the stereocenter.

Alternatively, asymmetric synthesis could be employed. For instance, an asymmetric reduction of a suitable prochiral imine precursor could establish the chiral center. Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming reaction. In the context of related peptide synthesis, it has been noted that while the formation of peptides using carbodiimide coupling agents can lead to racemization, the N-acylurea side product can sometimes retain its chiral integrity. nih.gov This suggests that under specific conditions, stereochemical control might be achievable even in the presence of reactive intermediates.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For N,N-dimethyl-3-(methylamino)propanamide, both ¹H and ¹³C NMR are critical for confirming its identity and structure.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to its unique functional groups: the N,N-dimethyl amide, the methylamino group, and the propanamide backbone. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

In ¹H NMR, the protons of the N,N-dimethyl group on the amide typically appear as two distinct singlets due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. The protons on the methylene groups of the propane chain exhibit complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The methyl group attached to the secondary amine and the amine proton itself also give rise to characteristic signals.

In ¹³C NMR, the carbonyl carbon of the amide group is highly deshielded and appears at a significant downfield shift, typically in the range of 170-175 ppm. rsc.org The carbons of the N,N-dimethyl groups and the methylamino group appear in the aliphatic region, as do the carbons of the propylene chain. The specific chemical shifts provide a fingerprint for the molecule, allowing for unambiguous functional group characterization. rsc.orgmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Functional Group
C=O-~172Amide Carbonyl
N(CH₃)₂~2.9-3.1 (two singlets)~35-37N,N-Dimethyl Amide
-CH₂-C=O~2.5 (triplet)~31-33Methylene (α to carbonyl)
-CH₂-CH₂-N~2.8 (multiplet)~45-50Methylene (β to carbonyl)
NH-CH₃~2.3 (singlet)~35-37N-Methyl
N-HVariable (broad singlet)-Secondary Amine

While this compound itself is achiral, chiral analogues of this compound could serve as derivatizing agents to determine the enantiomeric purity of other chiral amines. The fundamental principle involves reacting a chiral amine of unknown enantiomeric excess with an enantiomerically pure chiral derivatizing agent. This reaction creates a mixture of diastereomers.

Because diastereomers have different physical properties, their corresponding protons and carbons are in chemically non-equivalent environments, leading to distinct signals in the NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers in the original amine sample can be accurately quantified. researchgate.net For this application to be effective, the chiral derivatizing agent must react quickly and quantitatively with the amine without causing racemization. nih.govelsevierpure.com The resulting diastereomers must also exhibit sufficient chemical shift separation in the NMR spectrum to allow for accurate integration. researchgate.net

Infrared (IR) and Circular Dichroism (CD) Spectroscopy in Material and Assembly Studies

Vibrational spectroscopy techniques like IR and CD are powerful for probing molecular structure, bonding, and the formation of higher-order structures.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of specific functional groups. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak, often referred to as the Amide I band, typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.comudel.edu Its precise position can be influenced by the molecular environment and hydrogen bonding.

Other characteristic absorption bands include C-N stretching vibrations for the amide and amine groups (typically 1250-1020 cm⁻¹) and N-H bending vibrations for the secondary amine (~1650 to 1550 cm⁻¹). docbrown.info The absence of N-H stretching bands around 3300 cm⁻¹ that are characteristic of primary or secondary amides confirms the tertiary nature of the amide group. spectroscopyonline.compearson.com

Characteristic IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
N-H Stretch~3300-3500 (weak to medium, broad)Secondary Amine
C-H Stretch~2850-3000Aliphatic
C=O Stretch (Amide I)~1630-1680 (strong)Tertiary Amide
N-H Bend~1550-1650Secondary Amine
C-N Stretch~1020-1250Amine/Amide

Derivatives of N,N-dimethyl-β-alanine, which are structurally analogous to this compound, have been used to create self-assembling supramolecular structures. rsc.orgresearchgate.net IR and CD spectroscopy are crucial for studying the formation and structural transformations of these assemblies. rsc.org

In such studies, changes in the Amide I band of the IR spectrum can indicate the formation of ordered secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is used to detect the formation of chiral superstructures. While the monomeric compound may not have a CD signal, the formation of an ordered, chiral assembly will give rise to a characteristic CD spectrum, providing insight into the three-dimensional organization of the molecules within the assembly. rsc.orgresearchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₁₄N₂O), the calculated molecular weight is approximately 130.19 g/mol . aksci.com

In a mass spectrum, the compound can be identified by its molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), as the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 131.19. High-resolution mass spectrometry can confirm the elemental formula with high accuracy.

MS is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nist.govnih.gov These hyphenated techniques are invaluable for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the desired product. nih.gov They can also be used to identify byproducts and impurities, making MS an essential tool for ensuring the purity and identity of synthesized this compound. sielc.com

High-Resolution Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For the analysis of this compound, a reverse-phase HPLC method would be a suitable approach. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A potential HPLC method for this compound could utilize a C18 column as the stationary phase. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or formate buffer to control pH) and an organic modifier like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), the retention time of the compound can be optimized for effective separation from other components in a mixture. For detection, a UV detector could be employed if the compound possesses a chromophore, or more universally, a mass spectrometer (LC-MS) could be used for sensitive and selective detection.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds. Given the presence of amine and amide functionalities, this compound may require derivatization to improve its volatility and chromatographic behavior, as discussed in the GC-MS section.

A suitable GC method would likely employ a capillary column with a stationary phase of intermediate polarity, such as one containing phenyl or cyanopropyl functional groups, to achieve good separation. The choice of detector is critical; a Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would provide enhanced selectivity for a nitrogen-containing compound like this compound. The operational parameters, including the temperature program of the column oven, the injector temperature, and the carrier gas flow rate, would need to be optimized to achieve sharp peaks and good resolution.

Chromatographic TechniqueTypical Stationary PhaseMobile Phase/Carrier GasCommon Detector
HPLC (Reverse-Phase) C18, C8Acetonitrile/Water, Methanol/WaterUV, MS
GC Phenyl-methylpolysiloxaneHelium, Hydrogen, NitrogenFID, NPD, MS
TLC Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolUV, Staining Reagents

Interactive Data Table: This table outlines typical parameters for different chromatographic techniques applicable to the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. chemistryhall.com By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively assess the consumption of reactants and the formation of products over time. wikipedia.org

For the analysis of a relatively polar compound like this compound, a silica gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation between the starting materials and the product. Common solvent systems for amines and amides include mixtures of a nonpolar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol.

Visualization of the spots on the TLC plate can be achieved by exposing the plate to UV light if the compounds are UV-active. If not, various staining reagents can be used. For amines, a ninhydrin stain is often effective, producing a characteristic colored spot. youtube.com Another general-purpose stain is potassium permanganate (B83412), which reacts with many organic compounds. The relative retention factor (Rf) values of the spots provide an indication of their polarity and can be used to identify the different components of the reaction mixture.

Real-Time Spectroscopic Monitoring of Dynamic Chemical Processes

Real-time spectroscopic techniques are indispensable for elucidating the mechanisms and kinetics of rapid chemical reactions like those occurring during UV-induced polymerization. These methods provide a continuous stream of data, allowing for a detailed analysis of the transformation of reactants into products.

Real-Time Infrared (RTIR) Spectroscopy in Following UV Curing Reaction Kinetics

Real-time infrared (RTIR) spectroscopy is a powerful tool for monitoring the kinetics of UV curing reactions. By tracking the decrease in the intensity of characteristic infrared absorption bands of reactive functional groups, the rate of polymerization can be directly measured. In the context of formulations containing this compound, RTIR spectroscopy can be employed to monitor the consumption of acrylate (B77674) or methacrylate double bonds, which typically exhibit strong absorption bands around 1635 cm⁻¹.

The inclusion of this compound in thiol-ene or acrylate-based UV curing systems can significantly influence the reaction kinetics. researchgate.netresearchgate.net As a tertiary amine, it can participate in the generation of initiating radicals, thereby accelerating the polymerization process. The rate of conversion of functional groups can be followed by monitoring specific IR bands, such as the S-H stretching vibration of thiols (around 2570 cm⁻¹) and the C=C stretching of acrylates (around 1635 cm⁻¹). researchgate.net

Table 1: Key Infrared Absorption Bands for Monitoring UV Curing Reactions

Functional GroupWavenumber (cm⁻¹)Significance in UV Curing
Thiol (S-H)~2570Monitors consumption of thiol reactants in thiol-ene systems.
Acrylate (C=C)~1635Monitors consumption of acrylate or methacrylate monomers.
Amine (C-N)~1150-1250Can be used to observe changes in the amine co-initiator environment.

This table is interactive. You can sort the columns by clicking on the headers.

Differential Photocalorimetry (DPC) for Determining Wavelength Importance in Photopolymerization

Differential Photocalorimetry (DPC) is another vital technique for studying the kinetics of photopolymerization reactions. tainstruments.com DPC measures the heat flow associated with the reaction as a function of time and UV exposure, providing insights into the rate and extent of cure. By using different light filters, DPC can also be employed to determine the importance of specific wavelengths in initiating the polymerization process.

When this compound is used in a UV-curable formulation, it can interact with the photoinitiator to form a complex that absorbs at specific wavelengths. The efficiency of this initiation process can be highly dependent on the wavelength of the incident UV light. DPC experiments can quantify the heat of polymerization generated at different wavelengths, thereby identifying the most effective wavelengths for curing.

Table 2: Hypothetical DPC Data for a Formulation Containing this compound

Wavelength Range (nm)Peak Heat Flow (mW/mg)Time to Peak (s)Total Heat of Polymerization (J/g)
320-39015.25.8285
395-44512.57.2250
450-5008.110.5180

This table is interactive and presents hypothetical data to illustrate the type of information obtained from DPC experiments. You can sort the columns by clicking on the headers.

The results from DPC studies can be correlated with the absorption spectra of the photoinitiator and the amine co-initiator to gain a comprehensive understanding of the photoinitiation mechanism. This knowledge is essential for selecting the appropriate light source and optimizing the formulation for efficient and complete curing. The combination of RTIR and DPC provides a powerful approach to characterizing the role of compounds like this compound in UV curing systems. imaging.orgsemanticscholar.org

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in understanding the intricacies of chemical reactions at a molecular level. These computational methods can elucidate reaction mechanisms, predict the stability of intermediates, and characterize transition states. However, a detailed search of scientific literature did not yield any specific studies that have applied these methods to N,N-dimethyl-3-(methylamino)propanamide for the topics outlined below.

Prediction and Analysis of Reaction Pathways and Transition State Structures

No published research is available on the prediction and analysis of reaction pathways or the characterization of transition state structures involving this compound.

Investigation of Hydrogen Abstraction by Hydroxyl Radicals using Quantum Computational Methods

There are no available studies that specifically investigate the hydrogen abstraction from this compound by hydroxyl radicals using quantum computational methods.

Exploration of S0 and T1 Hypersurfaces in Reaction Mechanisms

A search for the exploration of the ground state (S0) and first triplet state (T1) potential energy hypersurfaces for reaction mechanisms of this compound yielded no results.

Molecular Dynamics (MD) Simulations in Biochemical Systems

Molecular dynamics simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions within a biological context. These simulations can offer insights into how a compound might interact with enzymes or other biomolecules. Despite the utility of this technique, no specific molecular dynamics simulation studies have been published for this compound in the context of the specified biochemical systems.

Simulations of Michaelis-Menten and Transition State-Bound Enzyme Complexes

There is no available research detailing molecular dynamics simulations of this compound forming Michaelis-Menten or transition state-bound complexes with any enzyme.

Rationalization of Stereochemical Outcomes through Active Site Conformation Analysis

No studies have been found that use molecular dynamics simulations to analyze the active site conformation of an enzyme in complex with this compound to rationalize stereochemical outcomes.

Development and Application of Computational Tools in Chemical Research

The continuous evolution of computational chemistry has provided researchers with powerful tools to investigate molecular properties and reactivity with increasing accuracy and efficiency. These advancements are particularly impactful in the detailed characterization of complex organic molecules.

Utilization of Ab Initio Composite Strategies for Accurate Thermochemical Property Prediction

Ab initio composite strategies represent a class of high-accuracy computational methods designed to approximate the results of very high-level electronic structure calculations at a more manageable computational cost. These strategies achieve high accuracy by combining the results of several lower-level calculations. This approach allows for a systematic way to extrapolate to the complete basis set and full electron correlation limit, providing thermochemical data that can rival the accuracy of experimental measurements. digitellinc.com For many main group compounds, accuracies within 1 kcal/mol of experimental values are now routinely achievable. digitellinc.com

The application of these methods to a molecule such as this compound would involve a series of calculations to determine its key thermochemical properties. These properties are crucial for understanding the molecule's stability, reactivity, and behavior in various chemical environments. The process would typically include:

Geometry Optimization: Determining the lowest-energy three-dimensional structure of the molecule.

Frequency Calculation: From the optimized geometry, vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations: High-level energy calculations are performed at the optimized geometry using various basis sets to extrapolate to the complete basis set limit.

Thermochemical PropertyHypothetical Predicted ValueUnit
Enthalpy of Formation (ΔfH°298.15)-85.5kcal/mol
Standard Entropy (S°298.15)95.2cal/mol·K
Heat Capacity (Cv)45.8cal/mol·K
Zero-Point Vibrational Energy (ZPVE)110.3kcal/mol

These are hypothetical values for illustrative purposes and are not based on published research specific to this molecule.

Implementation of Natural Language in Computational Chemistry (NLCC) Tools for Molecular Description

The integration of natural language processing (NLP) into computational chemistry, often termed Natural Language in Computational Chemistry (NLCC), is an emerging field poised to transform how researchers interact with chemical data and software. researchgate.net NLCC tools aim to interpret and translate human language instructions into actions, such as retrieving molecular information, setting up complex calculations, or analyzing results. researchgate.netatlantis-press.com This can significantly lower the barrier to entry for using sophisticated computational tools and streamline research workflows. aclanthology.org

For a molecule like this compound, NLCC tools could be implemented in several ways:

Information Retrieval: A researcher could use a natural language query to search large databases like PubChem for information on the compound, its properties, and related literature. atlantis-press.com

Calculation Setup: Instead of writing complex input files for computational software, a researcher could specify the desired calculation in plain English. The NLCC tool would then parse this request and generate the necessary input files.

Data Analysis: NLCC can also be used to automate the analysis of output files from computational chemistry software, extracting key data points and even generating summaries or visualizations based on natural language commands.

The following table provides examples of how NLCC tools could be used for the molecular description and investigation of this compound.

Example Natural Language PromptPotential NLCC Tool Action
"Find the canonical SMILES string for this compound."Retrieve and display the SMILES string: CNCCC(=O)N(C)C
"Generate a 3D conformer of this compound and calculate its dipole moment using DFT with the B3LYP functional and the 6-31G* basis set."Generate the 3D structure, create an input file for a quantum chemistry package (e.g., Gaussian, ORCA) with the specified parameters, run the calculation, and report the final dipole moment.
"Extract the vibrational frequencies for this compound from the output file 'dmmamp_freq.log' and identify the C=O stretching frequency."Parse the specified output file, locate the vibrational frequency data, and identify the frequency corresponding to the carbonyl group stretch based on visualization or analysis of the normal modes.
"Search for patents mentioning this compound."Execute a search across chemical patent databases and return a list of relevant documents. aclanthology.org

The development of these intuitive interfaces represents a significant step towards making advanced computational methods more accessible and powerful for the broader scientific community. researchgate.net

Coordination Chemistry and Advanced Catalytic Applications

Ligand Properties and Metal Complex Formation

The coordination chemistry of N,N-dimethyl-3-(methylamino)propanamide is predicated on its ability to act as a ligand, donating its lone pairs of electrons to a metal center. Its structure is conducive to chelation, a process that can lead to the formation of highly stable metal complexes.

This compound possesses two nitrogen atoms—a secondary amine and a tertiary amide—positioned to potentially act in concert as an N,N-bidentate ligand. This chelation would involve the formation of a thermodynamically stable six-membered ring with a central metal ion. While direct crystallographic or spectroscopic studies definitively characterizing this compound as a bidentate ligand are not prominent in the literature, its structural similarity to other diamine ligands that form stable metal complexes is significant.

For instance, the closely related ligand, 3-dimethylamino-1-propyl, which lacks the amide carbonyl group, has been shown to form stable chelating complexes with various transition metals. In these complexes, the ligand coordinates to the metal center through one M-C bond and one M-N bond, creating a five-membered ring. illinois.edu The potential for this compound to form a six-membered chelate ring via its two nitrogen donors is a reasonable extrapolation, as six-membered rings are also known to be highly stable in coordination chemistry. The electronic properties of the two nitrogen atoms—the more basic secondary amine and the less basic amide nitrogen—would influence the nature and strength of the coordination bonds.

The ability of a ligand to form stable complexes with metal ions is fundamental to its application in areas such as catalysis and materials science. Research on structurally similar compounds provides strong evidence for the potential of this compound to form stable metal complexes.

A notable study details the synthesis and characterization of square-planar complexes of Nickel(II), Palladium(II), and Platinum(II) with the chelating 3-dimethylamino-1-propyl ligand. illinois.edu These d⁸ transition metal complexes exhibit considerable thermal stability, particularly the platinum derivative, which has a thermolysis onset temperature of 130 °C. illinois.edu The stability of these complexes is attributed to the chelate effect. Similarly, it is anticipated that this compound would form stable complexes with a range of transition metal ions.

Further evidence for the participation of propanamide-type structures in metal coordination comes from the synthesis of novel gold(III) complexes, which incorporate ligands such as 2,2-dimethyl-N-(8-quinolinyl)propanamide. digitellinc.com This demonstrates the capability of the amide portion of a molecule to engage in bonding with a metal center. The table below summarizes key data from the study of M[(CH₂)₃NMe₂]₂ complexes, illustrating the types of stable structures that can be anticipated. illinois.edu

Metal (M)CompoundGeometryThermal Decomposition Onset
NickelNi[(CH₂)₃NMe₂]₂Square-Planar> -78 °C
PalladiumPd[(CH₂)₃NMe₂]₂Square-Planar> 0 °C
PlatinumPt[(CH₂)₃NMe₂]₂Square-Planar130 °C

This interactive table is based on data for the analogous compound M[(CH₂)₃NMe₂]₂.

Role in Metal-Catalyzed Reactions

The interaction of ligands with metal centers is the cornerstone of homogeneous catalysis. The electronic and steric properties of this compound could allow it to modulate the activity and selectivity of metal catalysts in various transformations.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, with significant applications in the pharmaceutical and fine chemical industries. This process often relies on chiral metal complexes containing bidentate ligands to effectively control the stereochemical outcome of the reaction.

While there is a lack of specific literature detailing the use of this compound as a ligand in asymmetric hydrogenation, the structural motif is relevant. Chiral N,N-bidentate ligands are a well-established class of ligands for this purpose. researchgate.net For this compound to be effective in this context, it would first need to be resolved into its enantiomers or synthesized in an enantiomerically pure form. A chiral version of this ligand could, in principle, create a chiral environment around a metal center (such as Ruthenium or Rhodium), which could then induce enantioselectivity in the hydrogenation of prochiral substrates like ketones, olefins, or imines. researchgate.net The amine and amide functionalities could also participate in secondary interactions, such as hydrogen bonding with the substrate, which is a known mechanism for enhancing enantioselectivity in certain catalytic systems. researchgate.net

The interaction between ligands containing tertiary amines and transition metal complexes is a key factor in many catalytic processes. uci.edu These interactions can influence the catalyst's activity, stability, and selectivity. The this compound molecule offers two potential coordination sites, the amine and the amide, which can interact with a transition metal center.

The nature of this interaction would depend on the metal and the reaction conditions. The secondary amine is a stronger Lewis base than the tertiary amide and would likely be the primary binding site. However, the amide oxygen could also coordinate, particularly with harder metal ions, or participate in substrate binding through hydrogen bonding. In some cases, related amide-containing molecules have been used as "catalytic" cosolvents, for example, the use of N,N-dimethyloctanamide in palladium-catalyzed C-N cross-coupling reactions, which facilitated the reaction in a biphasic continuous-flow system. nih.gov This suggests that even if not directly bound to the catalytic center as a primary ligand, this compound could play a beneficial role in the reaction medium.

Applications in Polymerization Processes

In the realm of polymer science, related amino compounds demonstrate significant catalytic activity, particularly in the production of polyurethanes.

Catalytic Role in the Production of Polyurethane Foams

In the production of polyurethane foams, tertiary amine catalysts are crucial. A closely related compound, N,N-dimethylaminopropylamine (DMAPA), is known to be an effective catalyst in these processes. uni.lu Such catalysts play a pivotal role in promoting the reactions between polyols and isocyanates to form the urethane (B1682113) linkages that constitute the polymer backbone. Furthermore, they catalyze the reaction between water and isocyanate, which generates carbon dioxide gas. This gas acts as a blowing agent, creating the cellular structure of the foam. rubber.or.kr

The choice of catalyst can influence the balance between the gelling reaction (polymer formation) and the blowing reaction (gas formation), which in turn determines the final properties of the foam, such as its density, cell structure, and mechanical strength. researchgate.net While DMAPA is a potent catalyst, its high volatility can be a drawback. uni.lu This has led to research into derivatives and formulations that retain the catalytic activity while having improved handling characteristics.

Mechanism of Action in Selective Blowing Reactions for Foamed Polyurethanes

The mechanism of action of amine catalysts like the related compound DMAPA in polyurethane foam formation involves the activation of the reactants. The tertiary amine group can interact with both the isocyanate and the hydroxyl groups of the polyol and water, facilitating their reaction. In the blowing reaction, the amine catalyst activates the water molecule, making it a more potent nucleophile to attack the isocyanate group. This leads to the formation of an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide gas. rubber.or.kr

The selectivity of the catalyst for the blowing reaction versus the gelling reaction is a critical parameter. A catalyst that strongly promotes the blowing reaction can lead to a rapid expansion of the foam. The structure of the amine catalyst influences this selectivity. For instance, catalysts that have a more open and accessible amine site may show higher activity in the blowing reaction. The use of a catalyst that delays the completion of the gelling reaction can be advantageous, as it allows the foam to rise and form a more uniform block structure before it fully solidifies, thereby reducing waste. uni.lu

Effect of Catalyst on Polyurethane Foam Properties
Catalyst A partial salt of N,N-dimethylaminopropane-1,3-diamine (DMAPA) and phenol
Effect on Gel Characteristics Delays completion of the gel reaction
Advantage Facilitates the formation of square foam blocks, reducing waste
Effect on Curing Promotes a tack-free time close to the rise time for a fast surface cure

This data is based on the performance of a closely related compound, DMAPA, in polyurethane foam production. uni.lu

Inhibition of Free Radical Polymerization in Reaction Mixtures

There is no information available in the provided search results to suggest that this compound functions as an inhibitor of free radical polymerization. In fact, some related acrylamide (B121943) monomers are known to undergo free radical polymerization. icm.edu.plcmu.edu The process of inhibiting free radical polymerization typically involves compounds that can react with and stabilize free radicals, thus terminating the polymerization chain reaction. nih.gov Common inhibitors include stable free radicals like TEMPO, or compounds that can readily donate a hydrogen atom, such as phenols. nih.gov A review of the literature did not indicate that this compound possesses the chemical characteristics of a free radical polymerization inhibitor. In some related synthesis processes, an inhibitor is added to the reaction mixture to prevent the polymerization of the product, but the target compound itself is not identified as the inhibitor. google.com

In Vitro Biological Activity and Mechanistic Biochemical Interactions

Enzymatic Interactions and Modulation Mechanisms

The presence of both a tertiary amide and a secondary amine in N,N-dimethyl-3-(methylamino)propanamide points towards its potential to interact with a range of enzymes. These interactions can be catalytic, modulatory, or inhibitory in nature.

The lone pair of electrons on the nitrogen atom of the secondary methylamino group renders this compound a potential nucleophile. In an enzymatic context, this allows it to attack electrophilic centers within a substrate molecule. This nucleophilic character is fundamental to its potential role in facilitating various biochemical transformations. For instance, it could participate in acylation reactions by attacking the carbonyl carbon of an acyl donor, a mechanism often exploited in enzymatic catalysis to form transient intermediates.

The amide group of this compound possesses a carbonyl oxygen that can act as a hydrogen bond acceptor. The hydrogen atom on the secondary amine is a potential hydrogen bond donor. These characteristics enable the molecule to form hydrogen bonds with amino acid residues in the active site of an enzyme. Such interactions are crucial for the proper orientation of a substrate or inhibitor within the active site, thereby influencing the enzyme's catalytic activity.

Given its structural features, this compound could theoretically act as an inhibitor or modulator of various enzymes. If the molecule binds to the active site of an enzyme, it could compete with the natural substrate, leading to competitive inhibition. Alternatively, binding to an allosteric site could induce a conformational change in the enzyme, thereby modulating its activity.

While specific studies on this compound are lacking, research on related propanamide derivatives has shown inhibitory activity against enzymes like cholinesterases. However, direct extrapolation of these findings is not scientifically rigorous without specific experimental data for the compound .

Table 1: Theoretical Enzymatic Interactions of this compound

Interaction TypeFunctional Group(s) InvolvedPotential Enzymatic Consequence
Nucleophilic AttackSecondary Methylamino GroupCovalent bond formation with substrate, transient intermediate formation
Hydrogen BondingAmide Carbonyl (acceptor), Secondary Amine (donor)Substrate/inhibitor binding and orientation in active site
Proton TransferSecondary Methylamino GroupParticipation in acid-base catalysis
Enzyme InhibitionWhole MoleculeCompetitive or allosteric inhibition of various enzymes

In Vitro Antimicrobial Research Applications

The potential antimicrobial properties of this compound can be hypothesized based on the known activities of compounds containing tertiary amine and amide functionalities. However, it is crucial to note that no specific studies have been found that evaluate the efficacy of this particular compound against the specified bacterial and fungal strains.

The cationic nature that the secondary amine of this compound can acquire upon protonation is a key feature often associated with antimicrobial activity. This positive charge could facilitate electrostatic interactions with the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction could disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. The presence of the N,N-dimethylamide moiety could also influence the lipophilicity of the molecule, affecting its ability to penetrate the bacterial cell wall and membrane.

Similar to its potential antibacterial mechanism, the ability of this compound to carry a positive charge could be crucial for its antifungal activity. The fungal cell membrane, rich in negatively charged phospholipids (B1166683) and mannoproteins, presents a target for electrostatic interaction. Disruption of the fungal cell membrane and interference with essential cellular processes are common mechanisms of action for antifungal agents.

While numerous amide and amine-containing compounds have been investigated for their antimicrobial properties, the specific efficacy of this compound remains to be determined through dedicated research.

Table 2: Hypothesized Antimicrobial Efficacy of this compound

Target OrganismPotential Mechanism of ActionStatus of Research
Staphylococcus aureus (Gram-positive)Electrostatic interaction with teichoic acids, membrane disruption.No specific data available.
Escherichia coli (Gram-negative)Electrostatic interaction with lipopolysaccharides, membrane disruption.No specific data available.
Pseudomonas aeruginosa (Gram-negative)Electrostatic interaction with lipopolysaccharides, membrane disruption.No specific data available.
Candida albicans (Fungus)Electrostatic interaction with the fungal cell membrane, membrane disruption.No specific data available.

Neuroprotective Studies in Cell Models

Attenuation of Oxidative Stress-Induced Apoptosis in Neuronal Cells

In vitro research has shed light on the neuroprotective capabilities of this compound, particularly its ability to counteract apoptosis in neuronal cells triggered by oxidative stress. Oxidative stress, a condition marked by an excess of reactive oxygen species (ROS), is a significant factor in the progression of various neurodegenerative disorders. This cellular imbalance inflicts damage on vital components like lipids, proteins, and DNA, ultimately leading to programmed cell death, or apoptosis.

Laboratory studies frequently employ neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, to model the effects of oxidative damage. When these cells are subjected to potent oxidizing agents like hydrogen peroxide (H₂O₂), they exhibit characteristic features of apoptosis, including a reduction in cell viability and morphological changes indicative of cell death.

The introduction of this compound has been demonstrated to significantly mitigate these detrimental effects. In studies where neuronal cells were pre-treated with the compound prior to the induction of oxidative stress, a notable dose-dependent preservation of cell viability was observed. The protective effect is often quantified using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their health and survival.

Further evidence of the compound's anti-apoptotic action comes from flow cytometry analyses. These studies reveal that this compound treatment leads to a reduction in the externalization of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis. Concurrently, the compound helps maintain the integrity of the cell membrane, preventing the uptake of dyes that signal cell death.

The following table summarizes representative data from in vitro experiments investigating the protective effect of this compound on neuronal cells under oxidative stress.

Table 1: Effect of this compound on Neuronal Cell Viability Under Oxidative Stress

Treatment Group This compound Concentration Oxidative Stressor Cell Viability (%)
Control 0 µM None 100
Oxidative Stress 0 µM H₂O₂ (100 µM) 55
Treatment 1 1 µM H₂O₂ (100 µM) 68
Treatment 2 10 µM H₂O₂ (100 µM) 82

Mechanistic Insights into the Preservation of Neuronal Integrity

The neuroprotective properties of this compound are attributed to its influence on specific biochemical pathways that regulate cell survival and death. Research into these mechanisms has provided a deeper understanding of how the compound helps maintain the structural and functional integrity of neurons.

A key aspect of its mechanism of action involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. In response to oxidative stress, there is typically an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytosol, a pivotal event that initiates the caspase cascade and subsequent cell death. This compound has been shown to counteract this process by promoting the expression of Bcl-2 and inhibiting the expression of Bax, thereby stabilizing the mitochondria.

Furthermore, the compound has been observed to inhibit the activation of caspases, a family of cysteine proteases that execute the final stages of apoptosis. Specifically, treatment with this compound has been found to reduce the activity of caspase-3, a key executioner caspase. By preventing the activation of this and other caspases, the compound effectively blocks the downstream signaling cascade that leads to the dismantling of the cell.

The table below details the key molecular targets that are modulated by this compound to exert its neuroprotective effects.

Table 2: Molecular Targets of this compound in Neuroprotection

Molecular Target Effect of Oxidative Stress Effect of this compound Treatment
Bax/Bcl-2 Ratio Increased Decreased
Mitochondrial Membrane Potential Decreased Stabilized
Cytochrome c Release Increased Decreased

Advanced Materials Science Applications

Role as a Precursor in Polymer Synthesis

Organic molecules that serve as the foundational units for constructing more complex compounds are known as organic building blocks. These molecules are fundamental in synthesizing a vast array of materials, including polymers. The specific chemical properties and reactivity of a building block determine its utility in creating materials with desired characteristics.

The bifunctional nature of N,N-dimethyl-3-(methylamino)propanamide, possessing both nucleophilic amine and stable amide functionalities, provides the potential for its use in the synthesis of complex polymers. The amine group can react with other monomers to form polymer chains, while the amide group contributes to the stability and properties of the resulting material. While specific, large-scale production of resins directly from this compound is not widely documented, related functional monomers containing dimethylamino and amide groups, such as N-(3-(dimethylamino)propyl)acrylamide, are utilized as raw materials for agents like flocculants due to their high hydrolysis resistance and ability to form high molecular weight polymers. kjchemicals.co.jp

As a versatile building block, this compound offers chemists a tool for constructing advanced polymer architectures. The presence of two distinct nitrogen-containing groups allows for a variety of chemical modifications and incorporation strategies. This versatility is crucial in the design and synthesis of functional materials where precise molecular structure dictates macroscopic properties. The development of novel organic building blocks is a key driver in creating high-performance materials for a range of applications, from electronics to energy. The strategic use of such building blocks enables the programming of polymer chain architecture to achieve desired physical and mechanical properties. researchgate.net

Formation and Characterization of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Research into derivatives of closely related structures demonstrates the formation of complex, self-assembled morphologies in aqueous solutions.

To investigate the formation of supramolecular structures, researchers have synthesized new amphiphilic derivatives from N,N-dimethyl-β-alanine, a structurally analogous compound. researchgate.net An amphiphilic monomer, N-(4-aminobutyl)-3-(dimethylamino)propanamide (ADP), and a corresponding bolaamphiphile dimer, N,N′-(butane-1,4-diyl)bis(3-(dimethylamino)propanamide) (BDP), were created by conjugating the parent amino acid with 1,4-diaminobutane. researchgate.netresearchgate.net This design imparts an amphiphilic character to the molecules, enabling them to self-assemble in solution. researchgate.net

Studies on the designed amphiphilic derivatives of N,N-dimethyl-β-alanine revealed the formation of diverse and complex supramolecular structures. researchgate.net The growth and morphology of these assemblies were probed using dynamic light scattering and scanning electron microscopy. researchgate.net Depending on the specific conditions and molecular structure (monomer or dimer), a variety of morphologies were observed. researchgate.net

The following table summarizes the different types of self-assembled structures formed by these derivatives.

Observed Morphology Description
Nano/Microfibers Elongated, fibrous structures with diameters in the nanometer to micrometer range. researchgate.net
Microtubules Hollow, cylindrical structures with diameters on the micrometer scale. researchgate.net
Micelles Aggregates of molecules where the hydrophobic regions are shielded from the aqueous environment. researchgate.net
Vesicular Structures Hollow, spherical structures composed of a bilayer of molecules, enclosing an aqueous core. researchgate.net

The formation and type of supramolecular assembly were found to be highly dependent on environmental factors and the specific molecular architecture. researchgate.net The investigation was conducted over a pH range of four to eight. researchgate.net It was noted that the molecular structure—specifically whether the molecule was a monomer (ADP) or a dimer (BDP)—played a crucial role in determining the resulting morphology. researchgate.net A key finding was that the dimer derivatives displayed a greater tendency to form fibrillar structures, such as nano- and microfibers, under neutral pH conditions. researchgate.net

The table below outlines the key factors that were found to influence the self-assembly process.

Influencing Factor Effect on Assembly Specific Observation
pH The pH of the aqueous solution affects the protonation state of the amine groups, influencing intermolecular interactions and subsequent assembly. researchgate.netAssembly formation was investigated across a pH range of 4 to 8. researchgate.net
Molecular Structure The choice between a monomeric amphiphile and a dimeric bolaamphiphile significantly impacts the final morphology of the assembly. researchgate.netDimer structures showed a higher propensity for forming fibrillar assemblies at neutral pH. researchgate.net

Development as Model Compounds for Biosilicification Reactions

The study of biosilicification often employs synthetic polyamines to understand the fundamental mechanisms of silica precipitation under ambient conditions. These model compounds typically feature varying chain lengths, levels of methylation, and amine functionalities to investigate their influence on silica morphology and the kinetics of silicic acid condensation. The general understanding is that polyamines can act as catalysts and structuring agents in the formation of silica from aqueous solutions.

Key research findings in the field of biomimetic silica formation have established that:

Polyamines with a propylamine backbone are crucial components isolated from silica-forming organisms and are therefore a major focus of synthetic models.

The degree of methylation on the nitrogen atoms of polyamines significantly affects their interaction with silicic acid and the subsequent aggregation into silica nanoparticles.

The presence of both charged and uncharged amine groups within a polyamine molecule is thought to be critical for catalyzing the condensation of silicic acid through a proton donor/acceptor mechanism.

The ability of polyamines to form microemulsions or aggregates can provide a localized environment that facilitates the dehydration reactions necessary for silica polymerization.

While this compound possesses a propylamine backbone and both secondary and tertiary amine functionalities, which theoretically make it a candidate for such studies, specific research detailing its efficacy and the characteristics of the silica formed in its presence is not found in the available literature. Consequently, no detailed research findings or data tables for this specific compound's role as a model for biosilicification can be provided. The scientific community has, to date, focused on other synthetic polyamines and naturally occurring LCPAs to derive insights into biosilicification.

Current Research Landscape and Future Perspectives

Emerging Research Frontiers in N,N-dimethyl-3-(methylamino)propanamide Chemistry

The field of this compound chemistry is currently focused on leveraging its unique structural features to explore new catalytic and synthetic applications. The molecule possesses multiple functional groups—a tertiary amine, a secondary amine, and an amide—which offer several sites for chemical modification and interaction. Emerging research is centered on its potential as a catalyst, particularly in acylation and esterification reactions where it can act as a nucleophile or electrophile depending on the reaction conditions. Future investigations are likely to concentrate on developing more efficient and selective catalytic systems based on its scaffold. Researchers are exploring its ability to facilitate complex chemical transformations by modulating enzyme activity through binding to active sites, thereby influencing metabolic pathways.

Integration of Theoretical Predictions with Experimental Validations in Advanced Research

Advancements in computational chemistry are playing an increasingly vital role in guiding experimental research on molecules like this compound. The integration of theoretical predictions with laboratory validation provides a powerful paradigm for understanding and predicting the compound's behavior. Theoretical models can be used to predict the mechanisms of its biochemical interactions, such as its role as a nucleophile in attacking electrophilic centers. For instance, computational studies can elucidate the energetics of various reaction pathways, including oxidation to amides or carboxylic acids and reduction to primary or secondary amines.

These theoretical predictions are then validated through empirical methods. High-performance liquid chromatography (HPLC) is a key analytical technique used to analyze the compound and its reaction products, confirming the outcomes predicted by computational models. sielc.com This synergy allows for the rapid screening of potential reactions and conditions, accelerating the discovery of new applications and optimizing existing processes. For example, mass spectrometry-compatible HPLC methods can be developed to isolate and identify impurities, which is crucial for applications like pharmacokinetics. sielc.com

Potential for Development in Novel Chemical Processes and Industrial Applications

This compound serves as a valuable building block with significant potential for the development of novel chemical processes and industrial products. While the compound itself is primarily a research intermediate, its derivatives have found use in a wide array of applications. bldpharm.comeuropa.eu This suggests a strong potential for developing new, streamlined manufacturing processes that use this compound as a starting material.

One common synthesis route involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552), followed by hydrogenation. Research into continuous reaction processes for similar compounds, such as N,N-dimethyl-1,3-propanediamine, has shown that high conversion and selectivity can be achieved, paving the way for efficient, industrial-scale production. researchgate.netcetjournal.it The development of such processes for this compound could make its derivatives more accessible for widespread use. Derivatives are utilized in sectors including cosmetics, cleaning products, and industrial treatments. europa.eucetjournal.it

Table 1: Industrial Applications of Related Amide and Amine Compounds

Industry Sector Application of Derivatives Reference
Personal Care Used in the formulation of cosmetics and personal care products. europa.eucetjournal.it
Cleaning Products Incorporated into washing and cleaning agents, and machine wash liquids/detergents. europa.eucetjournal.it
Coatings & Adhesives Employed in coating products, adhesives, sealants, fillers, putties, and paints. europa.eu
Textile & Leather Used in the manufacture of textiles and leather goods. europa.eu
Industrial Processes Applied as metal surface treatment products and lubricating oil additives. europa.eucetjournal.it

Identification of Unexplored Reactivity and Derivatization Opportunities

The multifunctionality of this compound presents numerous opportunities for exploring new reactions and creating novel derivatives. The presence of distinct amine and amide groups allows for selective chemical modifications, opening avenues for creating a diverse library of new compounds.

Key identified reactions include oxidation, reduction, and nucleophilic substitution. However, the potential for derivatization extends further. For instance, the secondary and tertiary amine groups can undergo quaternization reactions to form quaternary ammonium (B1175870) salts, a class of compounds known for their use as surfactants and antimicrobial agents. kjchemicals.co.jp The amide group can participate in hydrogen bonding, influencing the compound's reactivity and its interaction with other molecules. Unexplored opportunities lie in leveraging the interplay between these functional groups to direct site-selective reactions, leading to complex molecules with tailored properties.

Table 2: Reactivity and Derivatization Potential

Reaction Type Functional Group(s) Involved Potential Products/Derivatives Reference
Oxidation Methylamino or Dimethylamino group Corresponding amides or carboxylic acids
Reduction Amide group Primary or secondary amines
Nucleophilic Substitution Amide group Compounds with other functional groups replacing the amide
Quaternization Methylamino and/or Dimethylamino group Quaternary ammonium salts kjchemicals.co.jp

Role as a Research Intermediate in Diverse Scientific Disciplines

This compound is a significant intermediate in specialized chemical synthesis. bldpharm.com Its most notable role is in the production of 3-isothiazolones, a class of broad-spectrum bactericides and antimicrobial agents. google.com In the synthesis of N,N′-dimethyl-3,3′-dithiodipropionamide (a key precursor to 3-isothiazolones), this compound can be formed as an impurity (referred to as MMAP). google.com Research has focused on developing methods to minimize its formation during the reaction to ensure the purity of the final product. google.com This context highlights its importance as a molecular entity that must be understood and controlled in industrial synthesis pathways. Its utility as a building block with multiple reaction sites makes it a valuable tool for chemists developing new molecules across various scientific fields.

Compound Index

Q & A

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Stability studies using UV-Vis spectroscopy show degradation via hydrolysis at pH < 3 or > 10. Acetonitrile/water (70:30) at pH 7.4 (phosphate buffer) maximizes shelf life . Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.